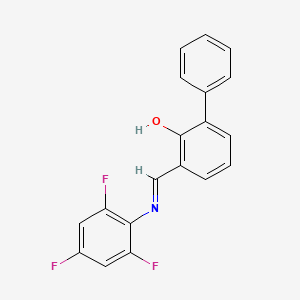

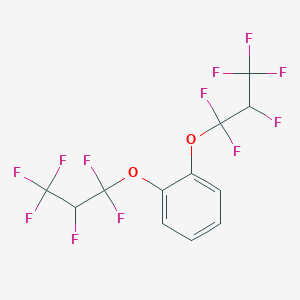

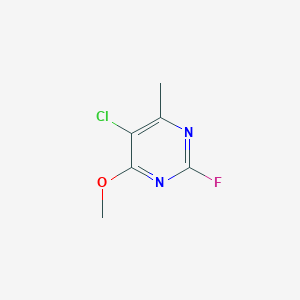

![molecular formula C13H8BrNOS B6299869 2-(Benzo[d]thiazol-2-yl)-6-bromophenol CAS No. 90481-36-0](/img/structure/B6299869.png)

2-(Benzo[d]thiazol-2-yl)-6-bromophenol

Descripción general

Descripción

2-(Benzo[d]thiazol-2-yl)-6-bromophenol is a chemical compound that belongs to the class of benzothiazole derivatives . It is known to exhibit strong fluorescence phenomena . The molecule is characterized by a stable planar structure formed by a five-membered heterocycle and a six-membered ring hybridized to facilitate electron flow .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including this compound, often involves the reaction of 2-aminothiophenol with different esters such as ethyl cyanoacetate, diethylmalonate, or ethyl acetoacetate . The resulting benzothiazole derivatives can undergo multi-component reactions with aromatic aldehydes and cyclohexan-1,3-dione . Another method involves the use of palladium-catalyzed Heck coupling reaction .Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzo[d]thiazol-2-yl group and a phenol group . The molecule forms a stable planar structure due to the formation of hydrogen bonds between the hydroxyl group and the nitrogen atom on the benzo[d]thiazol-2-yl group .Chemical Reactions Analysis

Benzothiazole derivatives, including this compound, can undergo various chemical reactions. For instance, they can participate in multi-component reactions with aromatic aldehydes and cyclohexan-1,3-dione . They can also undergo S-oxidation/S–N coupling reactions .Aplicaciones Científicas De Investigación

1. Ethylene Polymerization Catalysis

2-(Benzo[d]thiazol-2-yl)-6-bromophenol derivatives have been utilized in the synthesis of titanium and zirconium complexes. These complexes, when activated by methylaluminoxane (MAO), can function as catalysts for ethylene polymerization, demonstrating moderate to good activities (Jia & Jin, 2009).

2. DNA Binding and Antibacterial Activity

Novel bivalent metal complexes, including those derived from this compound, exhibit strong DNA binding via an intercalation mode. These complexes have shown efficient DNA cleavage efficacy and possess potent biocidal activity against certain pathogens, exceeding the effectiveness of their free ligands (Vamsikrishna et al., 2016).

3. Photophysical and Physicochemical Properties

The effect of solvents on the electronic absorption behaviors of compounds derived from this compound has been examined, along with detailed analyses of their molecular structures, hydrogen bonding, and spectroscopic parameters (Ermiş & Durmuş, 2020).

4. Antimicrobial Activity

Compounds containing this compound have demonstrated promising inhibition activity against certain bacterial strains and fungi, with their minimum inhibitory concentrations (MIC) in the range of 10.0–15.0 µg/mL (Reddy et al., 2018).

5. Antimalarial and Antimicrobial Activities

Benzothiazole-substituted β-lactam hybrids based on 2-(Benzo[d]thiazol-2-yl)phenol have shown moderate antibacterial activities against various bacterial strains and potential as antimalarial agents (Alborz et al., 2018).

6. Catalytic Applications in Olefin Epoxidation

Molybdenum(VI) complexes with this compound derivatives have been used as catalysts for olefin oxidation, showing high conversion rates under certain experimental conditions (Ghorbanloo et al., 2016).

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been reported to exhibit significant anti-tubercular activity . They have been found to inhibit the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been suggested to interact with their targets, leading to changes that inhibit the growth ofM. tuberculosis

Biochemical Pathways

This enzyme plays a critical role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . By inhibiting this enzyme, benzothiazole derivatives disrupt the integrity of the cell wall, leading to the death of the bacteria .

Result of Action

Benzothiazole derivatives have been reported to exhibit potent anti-tubercular activity . They inhibit the growth of M. tuberculosis by disrupting the integrity of the bacterial cell wall .

Direcciones Futuras

The future directions for the research on 2-(Benzo[d]thiazol-2-yl)-6-bromophenol and other benzothiazole derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry. For instance, benzothiazole derivatives have been found to exhibit anti-inflammatory properties and anti-Parkinsonian activities . Further studies could also focus on the design and development of potent antagonists by confirming their binding with human receptors .

Análisis Bioquímico

Biochemical Properties

Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of hydrogen bonds, which can influence the function of these biomolecules .

Cellular Effects

Thiazole derivatives have been reported to exhibit cytotoxic activity on various human tumor cell lines . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that thiazole derivatives exhibit fluorescence properties, which can be influenced by factors such as solvent polarity .

Metabolic Pathways

Thiazole derivatives are known to be involved in various metabolic processes .

Transport and Distribution

It is known that thiazole derivatives can interact with various transporters or binding proteins .

Subcellular Localization

It is known that thiazole derivatives can exhibit different fluorescence emissions in solution and solid films due to the excited-state intramolecular proton transfer (ESIPT) property .

Propiedades

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-6-bromophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNOS/c14-9-5-3-4-8(12(9)16)13-15-10-6-1-2-7-11(10)17-13/h1-7,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNRCXBCIZJMUJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(C(=CC=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

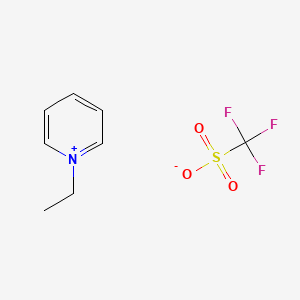

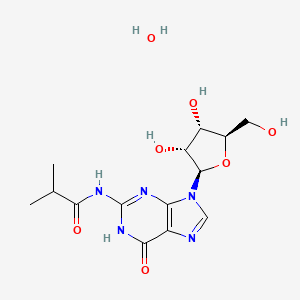

![3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B6299809.png)

![3-(4-Methanesulfonyl-phenyl)-[1,2,4]oxadiazol-5-ol](/img/structure/B6299854.png)